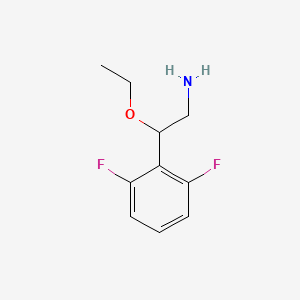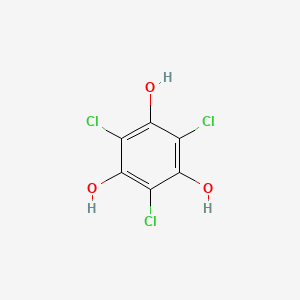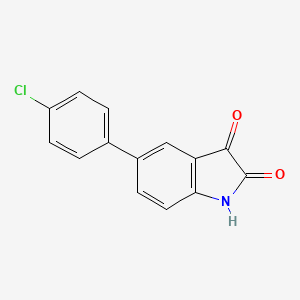
5-(4-Chlorophenyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group at the 5-position of the indole ring enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this specific compound, 4-chlorophenylhydrazine is reacted with isatin (indole-2,3-dione) under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Chlorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of indole-2,3-diol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Bromophenyl)-1H-indole-2,3-dione
- 5-(4-Fluorophenyl)-1H-indole-2,3-dione
- 5-(4-Methylphenyl)-1H-indole-2,3-dione
Comparison: 5-(4-Chlorophenyl)-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Eigenschaften
Molekularformel |
C14H8ClNO2 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI-Schlüssel |
FSOPZZCKBGMQTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
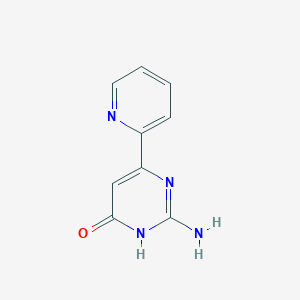
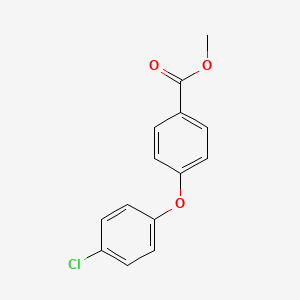
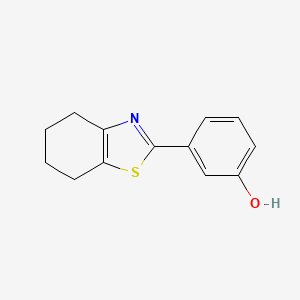
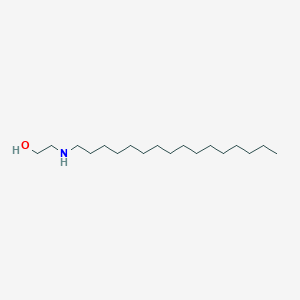
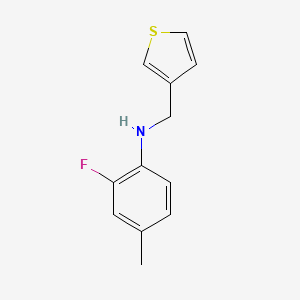
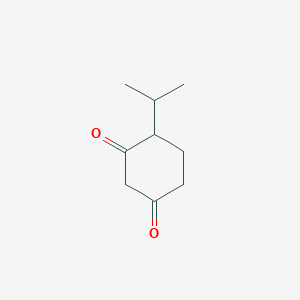


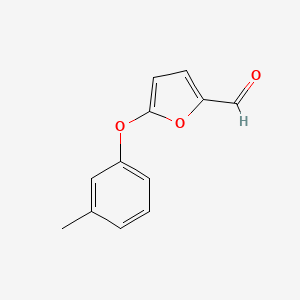
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
